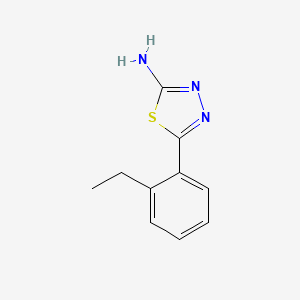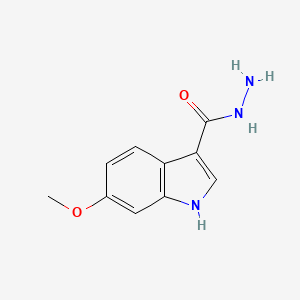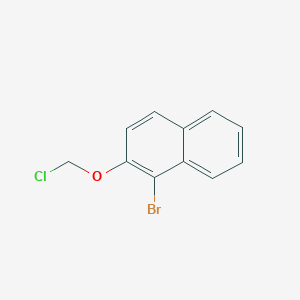
1-Bromo-2-(chloromethoxy)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-(chloromethoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the first position and a chloromethoxy group at the second position on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-2-(chloromethoxy)naphthalene can be synthesized through a multi-step process involving the bromination and chloromethoxylation of naphthalene. The bromination of naphthalene typically involves the reaction of naphthalene with bromine in the presence of a catalyst such as iron or aluminum bromide . The resulting 1-bromonaphthalene can then be subjected to chloromethoxylation using chloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-Bromo-2-(chloromethoxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide, forming nitrile derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoquinone derivatives.
Reduction Reactions: The chloromethoxy group can be reduced to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nitrile Derivatives: Formed through substitution reactions.
Naphthoquinone Derivatives: Formed through oxidation reactions.
Hydroxyl Derivatives: Formed through reduction reactions.
科学的研究の応用
1-Bromo-2-(chloromethoxy)naphthalene has several applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Bromo-2-(chloromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The bromine and chloromethoxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of cytotoxic effects.
類似化合物との比較
Similar Compounds
Uniqueness
1-Bromo-2-(chloromethoxy)naphthalene is unique due to the presence of both bromine and chloromethoxy groups on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to other similar compounds. The chloromethoxy group, in particular, provides additional sites for chemical modification and derivatization, enhancing its versatility in synthetic chemistry.
特性
分子式 |
C11H8BrClO |
|---|---|
分子量 |
271.54 g/mol |
IUPAC名 |
1-bromo-2-(chloromethoxy)naphthalene |
InChI |
InChI=1S/C11H8BrClO/c12-11-9-4-2-1-3-8(9)5-6-10(11)14-7-13/h1-6H,7H2 |
InChIキー |
RUYCEBGDDBQHAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686814.png)
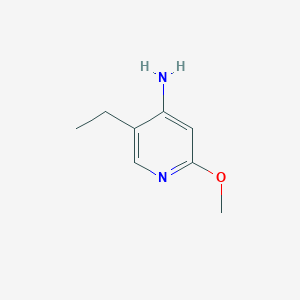
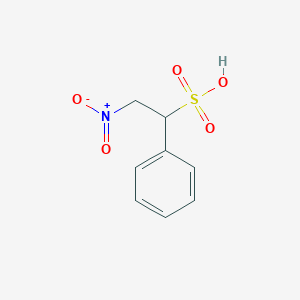
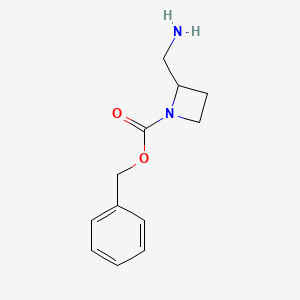
![6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13686840.png)
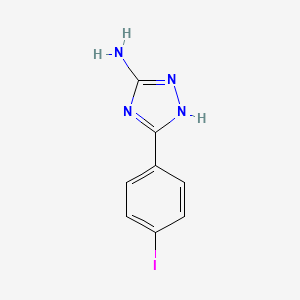
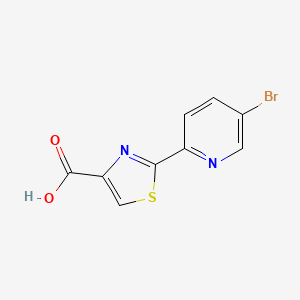
![(3S,9bR)-3-[(1-Methyl-3-indolyl)methyl]-9b-phenyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B13686848.png)
![1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid](/img/structure/B13686855.png)
![4-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13686861.png)
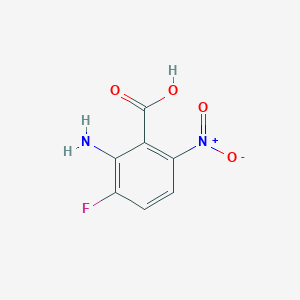
![4-[2-(Methylthio)-5-nitrophenyl]-1,2,3-thiadiazole](/img/structure/B13686878.png)
